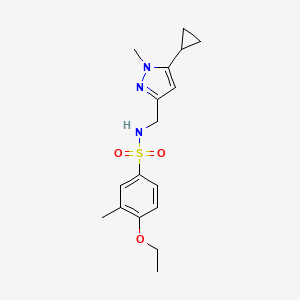

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a methylene-linked sulfonamide moiety. The ethoxy and methyl substituents on the benzene ring enhance its lipophilicity and influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for crystallization and biological activity .

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-4-23-17-8-7-15(9-12(17)2)24(21,22)18-11-14-10-16(13-5-6-13)20(3)19-14/h7-10,13,18H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJFHKVEQDTVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial activities. The presence of the pyrazole ring is known to contribute to these properties.

Medicine: In the medical field, sulfonamide derivatives are often explored for their antimicrobial properties. This compound, in particular, may be investigated for its efficacy against various pathogens.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrazole Derivatives

The compound can be compared to sulfonamide-pyrazole derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key structural and functional differences include:

Functional Group Impact on Physicochemical Properties

- Cyclopropyl vs. Fluorophenyl Groups : The cyclopropyl group in the target compound likely increases steric hindrance and metabolic stability compared to the fluorophenyl group in Example 53, which may enhance π-π stacking interactions but introduce metabolic liabilities .

- Ethoxy vs. Amino Substituents: The 4-ethoxy group in the target compound improves lipophilicity (logP), whereas the 4-amino group in Example 53 facilitates hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .

Hydrogen Bonding and Crystallization

Graph set analysis (as in ) would reveal differences in supramolecular architectures, influencing solubility and bioavailability .

Lumping Strategy for Property Prediction

Using the lumping strategy (), the target compound could be grouped with other sulfonamide-pyrazole derivatives based on shared functional motifs (e.g., sulfonamide, pyrazole). This approach predicts similar solubility and reactivity profiles but highlights the need for experimental validation due to substituent-specific effects (e.g., cyclopropyl’s steric demand) .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways .

Anti-inflammatory Effects

Studies have indicated that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, sulfonamide derivatives are known to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Analgesic Effects

The analgesic activity of the compound has been evaluated through various pharmacological tests. Results from animal models suggest that it may reduce pain responses effectively, potentially making it a candidate for pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Cyclooxygenase Inhibition : A study on sulfonamide-containing pyrazole derivatives showed promising results in inhibiting COX enzymes in vitro and in vivo, suggesting that similar mechanisms may be applicable to this compound .

- Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives exhibited significant anti-inflammatory effects in models of carrageenan-induced edema, highlighting their potential for treating inflammatory conditions .

- Therapeutic Applications : The compound's structural characteristics position it as a potential lead for developing new anti-inflammatory and analgesic drugs, particularly for conditions like arthritis and other inflammatory diseases.

Data Table: Biological Activity Summary

Q & A

Q. How can computational tools prioritize derivatives for synthesis?

- Methodological Answer : Virtual libraries (>1,000 analogs) are generated via combinatorial substitution. ADMET predictors (SwissADME) filter for drug-likeness (LogP <5, TPSA <140 Ų). Molecular dynamics (GROMACS) simulate membrane permeability. Top candidates (score >0.7) are synthesized via parallel chemistry (e.g., robotic liquid handlers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.